1-(Benzo[d]oxazol-2-yl)ethanone and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities and potential applications in various fields. These compounds are characterized by the presence of a benzoxazole moiety, which is a heterocyclic compound containing a fusion of benzene and oxazole rings. The unique structural features of these molecules allow them to interact with biological targets, leading to various pharmacological effects.
Benzoxazole derivatives have shown promise as therapeutic agents. For example, 1-(benzo[b]thiophen-2-yl)ethanone analogues have been evaluated for their potential as anti-osteoporosis agents, with some compounds significantly enhancing BMP-2 expression and reducing bone defects in an ovariectomized rat model4. This suggests their potential application in the treatment of bone-related disorders.
In material science, the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime and its characterization through various spectroscopic methods and X-ray crystallography has led to the formation of self-assembling supramolecular frameworks5. These frameworks could have applications in the design of novel materials with specific mechanical or electronic properties.
The chemical synthesis of 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b]benzoxazol-3-yl)ethanone showcases the reactivity of benzoxazole derivatives and their utility in generating new chemical entities6. These synthetic methodologies could be applied in the development of new drugs or functional materials.
In antimicrobial research, computational studies and antimicrobial activity assays of 1-(benzo[d]oxazol-2-yl)-3,5-Diphenylformazan derivatives have been conducted, with some molecules exhibiting significant activity against microbial strains7. These findings underscore the potential of benzoxazole derivatives as lead compounds for the development of new antimicrobial agents.
Benzoxazole derivatives, including 1-(Benzo[d]oxazol-2-yl)ethanone, are synthesized from various starting materials such as anilines and aldehydes. The classification of this compound falls under organic compounds, specifically within the realm of heterocycles due to the presence of nitrogen in the ring structure. Benzoxazoles are often studied for their pharmacological potential and utility in medicinal chemistry.
The synthesis of 1-(Benzo[d]oxazol-2-yl)ethanone can be achieved through several methods, primarily involving the condensation of benzoxazole derivatives with acetophenones or related compounds.
The molecular structure of 1-(Benzo[d]oxazol-2-yl)ethanone consists of a benzoxazole ring fused with an ethanone group.
The structural confirmation can be achieved through various spectroscopic techniques:
1-(Benzo[d]oxazol-2-yl)ethanone participates in several chemical reactions due to its reactive functional groups.
Reactions typically require controlled temperatures and sometimes specific solvents (e.g., ethanol or methanol) to optimize yields and selectivity .
The mechanism of action for compounds like 1-(Benzo[d]oxazol-2-yl)ethanone often involves their interaction with biological targets.
Research indicates that benzoxazole derivatives exhibit neuroprotective effects and may influence pathways associated with neurodegenerative diseases such as Alzheimer's disease. The proposed mechanism includes:
1-(Benzo[d]oxazol-2-yl)ethanone is characterized by:
The applications of 1-(Benzo[d]oxazol-2-yl)ethanone span various fields:
The compound is systematically named 1-(1,3-benzoxazol-2-yl)ethanone according to IUPAC rules [1] [3]. The parent heterocycle is benzo[d]oxazole, comprising a fused benzene ring and an oxazole moiety (five-membered ring with oxygen and nitrogen atoms at positions 1 and 3, respectively). The substituent "ethanone" denotes an acetyl group (–COCH₃) attached to position 2 of the heterocycle. Alternative nomenclature includes 1-(benzo[d]oxazol-2-yl)ethanone, where the "d" specifies the benzo ring fusion at the oxazole’s 4,5-positions [2] [8]. The CAS registry number 122433-29-8 uniquely identifies this compound in chemical databases [1] [3].
The molecular formula C₉H₇NO₂ indicates nine carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms. Key mass metrics include:
Elemental composition comprises C (67.08%), H (4.38%), N (8.69%), and O (19.85%). The molecular weight falls within the range typical for small-molecule heterocyclic compounds, facilitating solubility in organic solvents like chloroform or dimethyl sulfoxide [8].
Infrared Spectroscopy (IR)
Key IR absorptions (KBr pellet, cm⁻¹):
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) [6] [8]:
¹³C NMR (100 MHz, CDCl₃):
The acetyl group’s signal at δ 2.65 (¹H) and δ 26.3 (¹³C) confirms no enolization occurs in CDCl₃ solution.
High-Resolution Mass Spectrometry (HRMS)
Table 1: Summary of NMR Assignments
Atom | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) |
---|---|---|---|
C=O | – | – | 192.5 |
CH₃ | 2.65 | Singlet | 26.3 |
C-2 (oxazole) | – | – | 165.8 |
C-4/7 (aromatic) | 8.15 | Doublet | 142.1 |
C-5/6 (aromatic) | 7.45 | Multiplet | 124.9–110.7 |
Single-crystal X-ray diffraction reveals a planar benzoxazole ring (max deviation: 0.023 Å) with the acetyl group oriented at a dihedral angle of 5.2° relative to the heterocycle [4] [6]. Key bond lengths include:
Intermolecular interactions dominate crystal packing:
The compound exists exclusively as the ketimine tautomer (1-(benzo[d]oxazol-2-yl)ethanone) in both solid and solution states, with no evidence of enolimine or enaminone forms [6] [8]. Computational studies (MP2/6-311+G(d,p)) confirm this:
Substituent effects on tautomeric equilibria were evaluated using Hammett constants (σ). Electron-donating groups (e.g., –NMe₂) slightly stabilize the ketimine (pKₜ = 0.4), while electron-withdrawing groups (e.g., –NO₂) do not induce tautomerism [6]. Rotational energy barriers for the acetyl group are low (ΔG‡ = 4.1 kcal/mol), allowing free rotation at room temperature.
Table 2: Tautomeric Stability and Substituent Effects
Substituent (R) | pKₜ = [ketimine]/[enolimine] | Hammett σ |
---|---|---|
p-NMe₂ | 0.42 | –0.83 |
p-OCH₃ | 0.38 | –0.27 |
H | 0.00 | 0.00 |
p-NO₂ | –0.05 | +0.78 |
Table 3: Computational Energy Differences
Tautomer | Relative Energy (kcal/mol) |
---|---|
Ketimine (K) | 0.0 |
Enaminone (E) | +9.8 |
Enolimine (O) | +12.3 |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: